XMD8-87

Selectivity Off-target effects Kinase profiling

XMD8-87 (also known as ACK1-B19) is a small-molecule, ATP-competitive inhibitor of the non-receptor tyrosine kinase 2 (TNK2), also known as Activated CDC42 Kinase 1 (ACK1). It is characterized as a benzopyrimidodiazepinone compound that potently and selectively inhibits TNK2, with demonstrated activity against TNK2 mutations associated with leukemias and solid tumors, while showing minimal activity against wild-type TNK2 at similar concentrations.

Molecular Formula C24H27N7O2
Molecular Weight 445.5 g/mol
Cat. No. B608692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXMD8-87
SynonymsACK1 inhibitor;  B19;  B-19;  B 19;  LUN80466;  LUN-80466;  LUN 80466; 
Molecular FormulaC24H27N7O2
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4)C)OC
InChIInChI=1S/C24H27N7O2/c1-29-10-12-31(13-11-29)16-8-9-18(21(14-16)33-3)27-24-25-15-19-22(28-24)30(2)20-7-5-4-6-17(20)23(32)26-19/h4-9,14-15H,10-13H2,1-3H3,(H,26,32)(H,25,27,28)
InChIKeyLGLHCXISMKHLIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





XMD8-87: A Selective TNK2/ACK1 Tyrosine Kinase Inhibitor for Targeted Oncology and Cell Signaling Research


XMD8-87 (also known as ACK1-B19) is a small-molecule, ATP-competitive inhibitor of the non-receptor tyrosine kinase 2 (TNK2), also known as Activated CDC42 Kinase 1 (ACK1) [1]. It is characterized as a benzopyrimidodiazepinone compound that potently and selectively inhibits TNK2, with demonstrated activity against TNK2 mutations associated with leukemias and solid tumors, while showing minimal activity against wild-type TNK2 at similar concentrations [2][3].

Why XMD8-87 Cannot Be Substituted with Broad-Spectrum or Pan-Kinase Inhibitors for TNK2-Dependent Research


Generic substitution with broad-spectrum kinase inhibitors, such as dasatinib, introduces significant experimental confounders due to potent inhibition of multiple off-target kinases [1]. While dasatinib does inhibit TNK2, its polypharmacology makes it impossible to attribute observed phenotypic effects solely to TNK2 blockade. In contrast, XMD8-87 demonstrates a high degree of target specificity, with >90% inhibition of TNK2 and <50% inhibition of all other kinases tested in a panel of approximately 100 kinases [2]. Furthermore, even within the class of TNK2 inhibitors, substitution fails due to differential potencies against specific clinically relevant mutations. For instance, XMD16-5 shows significantly lower IC50 values against the D163E (16 nM) and R806Q (77 nM) mutations compared to XMD8-87 (38 nM and 113 nM, respectively), demonstrating that these compounds are not functionally interchangeable for mutation-specific studies .

XMD8-87 Evidence Guide: Quantitative Differentiation Against Closest Analogs


XMD8-87 Demonstrates Superior Kinome-Wide Selectivity Over Broad-Spectrum Inhibitors Like Dasatinib

When evaluated against a broad kinase panel, XMD8-87 shows exceptional selectivity, a key differentiator from multi-targeted kinase inhibitors like dasatinib. In a panel of approximately 100 kinases, XMD8-87 achieved >90% inhibition of its primary target, TNK2, while exhibiting less than 50% inhibition of all other kinases tested [1]. This contrasts sharply with dasatinib, a known TNK2 inhibitor, which is also a potent inhibitor of BCR-ABL, SRC family kinases, c-KIT, and PDGFR, leading to significant polypharmacology [2]. This high selectivity of XMD8-87 minimizes off-target-driven phenotypes, providing cleaner, more interpretable data.

Selectivity Off-target effects Kinase profiling TNK2

XMD8-87 Exhibits Potent and Differential Inhibition of Leukemia-Associated TNK2 Mutants Versus Wild-Type

XMD8-87 is uniquely characterized by its ability to potently inhibit the growth of cells expressing constitutively active, leukemia-associated TNK2 mutants while having no effect on cells expressing wild-type TNK2. It inhibited the growth of Ba/F3 cells expressing TNK2 D163E and R806Q mutants with IC50s of 38 nM and 113 nM, respectively [1]. Crucially, it showed no effect on cells expressing wild-type TNK2 at concentrations up to 1 µM (IC50 > 1 µM) [1]. This demonstrates a clear therapeutic window driven by oncogene addiction.

Mutant selectivity Cancer biology Oncogene addiction TNK2

XMD8-87 is More Potent Against Key TNK2 Mutations Than the Analog XMD16-5, Demonstrating Non-Interchangeability

While both XMD8-87 and XMD16-5 are benzopyrimidodiazepinone inhibitors of TNK2, they are not functionally interchangeable due to distinct potency profiles. XMD8-87 inhibits the growth of Ba/F3 cells expressing TNK2 D163E and R806Q mutants with IC50 values of 38 nM and 113 nM, respectively . In contrast, XMD16-5 demonstrates IC50 values of 16 nM and 77 nM against the same mutants . This represents a 2.4-fold higher potency for XMD16-5 against D163E, but only a 1.5-fold higher potency against R806Q.

Analog comparison Mutant selectivity Potency TNK2

XMD8-87 Achieves Superior Kinase Selectivity Profile Compared to AIM-100, a Previous-Generation ACK1 Inhibitor

XMD8-87 was developed as a more selective TNK2 inhibitor compared to the earlier compound AIM-100. XMD8-87 demonstrated a high degree of selectivity for TNK2, showing >90% inhibition of TNK2 and <50% inhibition of all other kinases tested in a 100-kinase panel [1]. In contrast, AIM-100, while a potent ACK1 inhibitor (IC50 ~24 nM), is noted to have a less well-characterized selectivity profile and potential for off-target effects [2]. This enhanced selectivity makes XMD8-87 a superior chemical probe.

Selectivity Off-target effects ACK1 TNK2 Chemical probe

XMD8-87 Demonstrates Potent Cellular Activity Against Solid Tumor-Derived TNK2 Truncation Mutants

Beyond its activity in leukemia models, XMD8-87 has been shown to potently inhibit the phosphorylation of TNK2 truncation mutations identified in solid tumor types [1]. While specific IC50 values for these truncation mutants are not always disclosed in the same format, XMD8-87 and its analog XMD16-5 are both reported to potently inhibit this phosphorylation, demonstrating a broader utility in solid tumor research [2]. This contrasts with compounds like AIM-100, which are primarily characterized in the context of leukemia or basic ACK1 signaling.

Solid tumors Truncation mutations Cellular activity TNK2

Validated Research Applications for XMD8-87 in Oncology and Cell Signaling


Investigating Oncogene Addiction in TNK2-Mutant Leukemias

XMD8-87 is an ideal tool for dissecting the role of specific TNK2 mutations in driving leukemia cell proliferation and survival. Its potent and selective inhibition of cells expressing D163E (IC50: 38 nM) and R806Q (IC50: 113 nM) mutants, while sparing wild-type TNK2 cells (IC50 >1 µM), allows for precise interrogation of oncogene addiction [1]. This application is supported by direct quantitative evidence of mutant-specific activity.

Differentiating TNK2-Dependent Signaling from Off-Target Effects

Due to its high kinome selectivity, XMD8-87 is a superior chemical probe compared to multi-kinase inhibitors like dasatinib or less selective ACK1 inhibitors like AIM-100 [2]. Researchers can confidently use XMD8-87 to attribute observed phenotypic changes to TNK2 blockade, knowing that >90% of its activity is directed at the target, with minimal inhibition (<50%) of ~100 other kinases tested [2].

Comparative Analysis with Next-Generation TNK2 Inhibitors

As a well-characterized, first-generation selective TNK2 inhibitor from the benzopyrimidodiazepinone class, XMD8-87 serves as a critical benchmark compound for evaluating novel TNK2 inhibitors like XMD16-5 . Its known potency profile against D163E (38 nM) and R806Q (113 nM) mutants provides a quantitative baseline for assessing improvements in potency, selectivity, or pharmacokinetic properties in new analogs [3].

Studying TNK2 Truncation Mutations in Solid Tumor Models

For researchers investigating TNK2 mutations in solid tumors, XMD8-87 provides a validated entry point. It has been demonstrated to potently inhibit phosphorylation of TNK2 truncation mutations found in these cancers [4]. This established activity supports its use in cellular and potentially in vivo solid tumor models, where its effects can be contrasted with those in leukemia models [4].

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